BenchChemオンラインストアへようこそ!

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide

Comparator Evidence Gap Procurement Due Diligence Data Scarcity

Procure N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide (CAS 1795298-05-3) as a high-purity research building block. Its unique 3-chlorobenzenesulfonamide moiety, fused imidazo[1,2-b]pyrazole core, and drug-like profile (MW 324.79, XLogP3-AA 1.4) make it a critical tool for medicinal chemistry programs exploring carbonic anhydrase (hCA IX/XII) inhibition and kinase modulation. Unlike unsubstituted analogs, the meta-chloro group provides distinct electronic effects and potential metabolic stability advantages. Ideal for fragment-based screening and library enumeration. Immediate stock available from specialist B2B suppliers.

Molecular Formula C13H13ClN4O2S
Molecular Weight 324.78
CAS No. 1795298-05-3
Cat. No. B2554942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide
CAS1795298-05-3
Molecular FormulaC13H13ClN4O2S
Molecular Weight324.78
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN2C=CN3C2=CC=N3
InChIInChI=1S/C13H13ClN4O2S/c14-11-2-1-3-12(10-11)21(19,20)16-6-7-17-8-9-18-13(17)4-5-15-18/h1-5,8-10,16H,6-7H2
InChIKeyBAMMVSKTOSYPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide: Chemical Identity and Class Overview for Scientific Procurement


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide (CAS 1795298-05-3) is a synthetic heterocyclic sulfonamide featuring a fused imidazo[1,2-b]pyrazole core linked via an ethyl spacer to a 3-chlorobenzenesulfonamide moiety [1]. It belongs to a broader class of benzenesulfonamide derivatives that have been explored as scaffolds for carbonic anhydrase inhibition, kinase modulation, and antimicrobial activity. The compound is primarily utilized as a research-building block and a reference standard in medicinal chemistry and chemical biology programs, with a molecular formula of C13H13ClN4O2S and a molecular weight of 324.79 g/mol [1].

Why N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide Cannot Be Simply Replaced by Generic In-Class Analogs


Generic substitution within the imidazo[1,2-b]pyrazole sulfonamide class is not scientifically rigorous because subtle modifications to both the heterocyclic core and the aryl sulfonamide group can drastically alter physicochemical properties, target binding, and metabolic stability [1]. The presence and position of the chlorine atom on the benzene ring (here at the 3-position), the specific ethyl linker length, and the distinct electronic character of the imidazo[1,2-b]pyrazole versus other fused azoles are all critical determinants of biological performance. This document assembles the available quantitative evidence—or highlights where it is absent—to support a data-driven procurement decision for this specific compound over its closest analogs.

Quantitative Differentiation Evidence for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide


Critical Gap: Absence of Published Comparator Data for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide

A comprehensive search of primary research papers, patents, authoritative databases, and reputable vendor technical datasheets—excluding sources explicitly prohibited—did not yield any head-to-head comparator studies or standalone quantitative activity data (e.g., IC50, Ki, Kd, MIC, or ADME parameters) for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide [1]. The compound appears only in chemical inventory databases with no linked bioassay results or patent-derived structure-activity relationship (SAR) tables. Consequently, no direct or cross-study comparable evidence can be presented to quantify its differentiation from analogs such as the 4-chloro isomer, the unsubstituted benzenesulfonamide analog, or compounds with alternative heterocyclic cores.

Comparator Evidence Gap Procurement Due Diligence Data Scarcity

Evidence-Linked Application Scenarios for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide


Scaffold for Fragment-Based Drug Discovery (FBDD) or Combinatorial Library Design

The imidazo[1,2-b]pyrazole scaffold is a recognized privileged structure in medicinal chemistry, with some derivatives showing antiproliferative and anti-inflammatory activities in the low micromolar range [1]. This specific compound, with its 3-chlorobenzenesulfonamide substituent, provides a distinct vector for fragment growth. It is suitable for library enumeration where the electronic effect of the meta-chloro group is of interest; users should note that quantitative SAR data supporting this specific substitution pattern is currently absent from the public domain, so initial profiling against the unsubstituted phenyl analog (CAS 1797718-93-4) is recommended [2].

Carbonic Anhydrase (CA) Inhibitor Probe Synthesis

Benzenesulfonamides are classic zinc-binding groups for carbonic anhydrase inhibition. A related compound series incorporating pyrazole- and pyridazinecarboxamide moieties demonstrated nanomolar inhibition (Ki = 9.4–1203 nM) across hCA isoforms I, II, IX, and XII, with the sulfonamide group essential for activity [2]. This compound can serve as a synthetic intermediate for generating CA inhibitor candidates, particularly those targeting tumor-associated isoforms hCA IX/XII, though its own CA inhibition profile remains uncharacterized.

Antitubercular Screening Library Component

Imidazo[1,2-b]pyrazole derivatives have been identified as promising antitubercular agents, with some compounds achieving >90% inhibition of Mycobacterium growth in preliminary screens. Including this specific sulfonamide in a screening deck could probe the contribution of the 3-chlorobenzenesulfonamide moiety to antimycobacterial activity, an SAR dimension not yet explored in published studies.

Physicochemical and Metabolic Stability Profiling in Lead Optimization

The compound's computed LogP (XLogP3-AA = 1.4), molecular weight (324.79 g/mol), and hydrogen bond donor/acceptor counts (1 HBD, 4 HBA) place it within favorable drug-like space. Its single chlorine substituent provides a handle for assessing the impact of halogenation on metabolic stability and plasma protein binding when compared head-to-head with the non-chlorinated congener (CAS 1797718-93-4).

Quote Request

Request a Quote for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.